Pyrrolidine-1-carboximidamide Hydroiodide
Description
Contextual Significance in Contemporary Organic and Medicinal Chemistry
The significance of Pyrrolidine-1-carboximidamide (B83018) Hydroiodide in modern chemical research is intrinsically linked to the established importance of its constituent parts: the pyrrolidine (B122466) scaffold and the guanidine-like carboximidamide group. The pyrrolidine ring, a five-membered saturated heterocycle, is a highly valued structural motif in medicinal chemistry. nih.gov Its non-planar, sp3-hybridized nature allows for the creation of three-dimensional molecules that can effectively explore the pharmacophore space of biological targets. nih.gov This scaffold is present in numerous FDA-approved drugs and natural alkaloids, highlighting its versatility and favorable pharmacological properties. nih.govwikipedia.org
The carboximidamide moiety, a derivative of guanidine (B92328), is also of great interest in drug discovery. Guanidine-containing compounds are known for their ability to engage in multiple hydrogen bonding interactions, often with biological targets such as enzymes and nucleic acids. This functionality is exploited in the design of various therapeutic agents, including antibacterial and anticancer drugs. magtech.com.cnacs.org The combination of the pyrrolidine ring and the carboximidamide group in a single reagent therefore provides a powerful platform for the development of novel bioactive compounds.
Historical Trajectories of Pyrrolidine Scaffolds in Chemical Synthesis
The journey of the pyrrolidine scaffold in chemical synthesis is a long and storied one, deeply rooted in the study of natural products. The pyrrolidine ring is a fundamental component of numerous alkaloids, such as nicotine (B1678760) and hygrine, which have been known and studied for centuries. wikipedia.orgmdpi.com The amino acids proline and hydroxyproline, essential components of proteins, also feature the pyrrolidine structure. wikipedia.org
Early synthetic efforts focused on the isolation and structural elucidation of these natural products, which in turn spurred the development of methods to construct the pyrrolidine ring. Over the decades, a vast array of synthetic strategies has been established, ranging from the functionalization of pre-existing pyrrolidine rings, like those from the chiral pool of proline, to the de novo construction from acyclic precursors. mdpi.com The advent of modern synthetic techniques, such as microwave-assisted organic synthesis (MAOS), has further enhanced the efficiency of pyrrolidine synthesis. nih.gov This rich history of synthetic exploration has laid the groundwork for the use of more complex and functionalized pyrrolidine derivatives, such as Pyrrolidine-1-carboximidamide Hydroiodide, in contemporary research.
Current Research Frontiers and Emerging Applications of this compound
The current research landscape for this compound is prominently highlighted by its application in the synthesis of novel antibacterial agents. A notable example is its use in the creation of a new series of phenylthiazole compounds designed to combat multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). magtech.com.cn
In this research, this compound serves as a key reagent in a condensation reaction to install the pyrrolidinyl-carboximidamide functionality onto the phenylthiazole core. This specific structural modification was part of a broader effort to develop metabolically stable antibacterial agents with potent anti-biofilm activity. magtech.com.cn The resulting compounds demonstrated promising antibacterial activity against a panel of multidrug-resistant pathogens. magtech.com.cn
The table below summarizes the minimum inhibitory concentration (MIC) for selected synthesized compounds incorporating the pyrrolidine-1-carboximidamide moiety against a resistant bacterial strain.
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL against MRSA |
| 19 | 2-8 |
| 23 | 2-8 |
| 26 | 2-8 |
This research underscores the emerging role of this compound as a valuable building block in the development of new therapeutics to address the critical challenge of antibiotic resistance. Its application in this context showcases the successful translation of fundamental organic synthesis into tangible solutions for pressing medical needs.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrrolidine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.HI/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPASGQSDLPDWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383242 | |
| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-83-6 | |
| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Pyrrolidine 1 Carboximidamide Hydroiodide and Its Analogues
Rational Design and Synthesis of Guanidinylated Pyrrolidine (B122466) Systems
The introduction of a guanidine (B92328) moiety onto a pyrrolidine scaffold requires careful consideration of the reagents and reaction conditions to achieve high yields and purity. The inherent basicity and nucleophilicity of the guanidine group can complicate synthetic procedures, often necessitating the use of protecting groups. nih.gov
Electrophilic Guanidinylation Protocols
Electrophilic guanidinylation represents a common and effective strategy for the synthesis of guanidines from primary and secondary amines, such as pyrrolidine. ntnu.no This method involves the reaction of the amine with a guanidinylating agent, which is an electrophilic species carrying the guanidine or a protected guanidine fragment. A variety of reagents have been developed for this purpose, each with its own advantages and limitations.
A direct approach to guanidinylation involves installing a protected guanidine group onto a primary amine early in the synthetic route. nih.gov For instance, N,N'-di-Boc-protected guanidines can be prepared from reagents like 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (Goodman's reagent) and a suitable diamine. nih.gov The resulting protected guanidine can then be further functionalized. nih.gov
The choice of protecting groups is critical to the success of the synthesis, as they must be stable to the subsequent reaction conditions and readily removable at a late stage. nih.gov The reactive nature of guanidines often necessitates such protection strategies to avoid unwanted side reactions. nih.gov
Advanced Strategies Utilizing Pyrazole (B372694) Carboxamidines
Pyrazole-based reagents have emerged as powerful tools for the amidination of amines, offering a convenient route to unprotected guanidines. organic-chemistry.org 1H-Pyrazole-1-carboxamidine hydrochloride is a widely used electrophilic guanidinylating agent that reacts with primary amines to form the corresponding guanidinium (B1211019) salts. ntnu.nofigshare.com This reagent has demonstrated good reactivity and solubility characteristics. ntnu.no
A significant advancement in this area is the use of microwave-assisted synthesis, which can dramatically accelerate the rate of amidination. organic-chemistry.org Furthermore, the development of polymer-bound pyrazole carboxamidine reagents offers the advantage of recyclability, making the process more efficient and environmentally friendly. organic-chemistry.org These solid-supported reagents can be regenerated and reused multiple times without a significant drop in efficacy. organic-chemistry.org
However, the efficiency of pyrazole-based guanidinylation can be influenced by steric hindrance of the amine and the reaction conditions. nih.gov In some cases, particularly in solid-phase synthesis, 1H-pyrazole-1-carboxamidine has been reported to result in incomplete reactions even after extended periods. nih.gov
| Reagent | Conditions | Substrate Scope | Yield | Key Features |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Reflux in acetonitrile | Primary aliphatic amines | Good to excellent | Simple work-up, no chromatography needed for many products. ntnu.no |
| Polymer-bound 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Microwave irradiation | Primary and secondary amines | Good to excellent | Reagent is recyclable. organic-chemistry.org |
| N,N′-di-Boc-N″-triflylguanidine | Solid-phase synthesis | Resin-bound amines | High | Superior to pyrazole-based reagents in solid-phase applications. nih.gov |
Phase-Transfer Catalysis in Guanidine Functionalization
Phase-transfer catalysis (PTC) provides an efficient and operationally simple method for the alkylation of protected guanidines. researchgate.net This technique is particularly useful for synthesizing highly functionalized guanidines under mild, biphasic conditions. researchgate.net The reaction typically involves the deprotonation of an N-carbamate protected guanidine using a base in an aqueous phase, with a phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt, facilitating the transfer of the resulting anion to an organic phase containing an alkylating agent. researchgate.net
This protocol is tolerant of a wide array of functional groups on both the guanidine and the alkyl halide, making it a versatile tool in organic synthesis. researchgate.net A key advantage is the straightforward work-up, often requiring only simple aqueous extraction and filtration to yield highly pure products. researchgate.net Furthermore, this method has been successfully integrated into one-pot, three-component syntheses of substituted guanidines. researchgate.net
Asymmetric Synthesis and Stereochemical Control in Pyrrolidine-Derived Compounds
The synthesis of chiral pyrrolidine derivatives is of paramount importance due to their prevalence in biologically active molecules and their utility as organocatalysts. mdpi.comresearchgate.net Achieving high levels of enantioselectivity and diastereoselectivity is a central challenge in this field.
Enantioselective Routes to Chiral Pyrrolidine-1-carboximidamide (B83018) Derivatives
The development of enantioselective methods to access chiral pyrrolidines has been a major focus of research. nih.gov Strategies often rely on the use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of the reaction. mdpi.comnih.gov
For instance, chiral pyrrolidine-based organocatalysts have been extensively developed and modified to optimize their efficiency and selectivity in a variety of transformations. mdpi.com These catalysts often feature a pyrrolidine scaffold that has been functionalized to create a specific chiral environment. mdpi.com The enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by reaction with an electrophile, is one such strategy to produce enantioenriched pyrrolidines. nih.gov
Brønsted acid catalysis has also been employed for the enantioselective intramolecular hydroamination of alkenes to furnish chiral pyrrolidines, including those with quaternary stereocenters. chemrxiv.org The use of an electron-deficient protecting group on the nitrogen is crucial to prevent catalyst deactivation. chemrxiv.org
Diastereoselective Transformations and Control of Stereogenic Centers
Many synthetic strategies for pyrrolidine derivatives aim to control the relative stereochemistry of multiple stereogenic centers. Diastereoselective reactions are often guided by the existing stereochemistry of the substrate or by the use of a chiral catalyst.
A one-pot nitro-Mannich/hydroamination cascade reaction, utilizing a combination of a base and a gold(I) catalyst, has been reported for the synthesis of substituted pyrrolidines with three stereocenters, achieving high yields and good to excellent diastereoselectivities. rsc.org Similarly, a Yb(OTf)3-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters affords pyrrolidines with a high degree of diastereoselectivity, favoring the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org
Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to be a powerful method for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov The diastereoselectivity of this reaction can be controlled by the position of substituents on the alkene substrate, leading to either 2,5-cis or 2,3-trans products with high selectivity. nih.gov
The directed stereoselective guanidinylation of alkenes offers a method to deliver an intact guanidine unit with a high level of stereocontrol, often directed by a hydroxy or carboxy group. nih.gov The directing group can subsequently be cleaved under mild conditions. nih.gov
| Method | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (d.r.) |
| Nitro-Mannich/Hydroamination | Base/Gold(I) | One-pot cascade reaction | Good to excellent |
| Three-Component Reaction | Yb(OTf)3 | In situ aldimine generation | High (favors cis-2,5) |
| Intramolecular Aminooxygenation | Copper(II) | Control of 2,3- or 2,5-stereochemistry | >20:1 for 2,5-cis |
| Directed Guanidinylation of Alkenes | - | Hydroxy or carboxy directing group | High stereocontrol |
Derivatization Strategies for Enhanced Molecular Complexity
Building upon a core molecular scaffold is a cornerstone of medicinal chemistry and materials science. Derivatization allows for the fine-tuning of a molecule's properties by introducing diverse functional groups and structural motifs.
The pyrrolidine ring is a privileged scaffold in drug discovery, offering a three-dimensional structure that can effectively explore chemical space. researchgate.net Functionalization can occur either by building the ring from acyclic precursors or by modifying a pre-existing pyrrolidine core, such as proline or 4-hydroxyproline. researchgate.netmdpi.com
The pyrrolidine core can be functionalized at various positions to introduce new chemical properties. Common strategies include:
N-Arylation: The nitrogen atom of the pyrrolidine can be arylated using methods like the Buchwald-Hartwig or Chan-Evans-Lam coupling reactions. researchgate.net
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyrrolidine ring is an increasingly important strategy for creating substituted derivatives.
Modification of Proline Derivatives: Starting with commercially available and optically pure proline derivatives allows for stereoselective synthesis of complex pyrrolidines. mdpi.comnih.gov For example, the carboxylic acid group of proline can be reduced to an alcohol (prolinol) or converted to various amides. nih.govmdpi.com
The carboximidamide moiety (also known as a carboxamidine or amidine) is a strongly basic, nucleophilic group. Its functionalization can lead to a variety of new structures. While specific studies on Pyrrolidine-1-carboximidamide are limited, general reactions of N-substituted amidines include:
N'-Alkylation/Arylation: The terminal nitrogen atoms can be further substituted.
Cyclization Reactions: The amidine group can act as a key component in the formation of various heterocyclic rings, such as pyrimidines or triazines, when reacted with appropriate bifunctional reagents.
Below is a table summarizing potential functionalization strategies for the pyrrolidine core.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
| N1 | N-Arylation | Pd or Cu catalyst, Aryl halide | N-Aryl | researchgate.net |
| N1 | Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl | organic-chemistry.org |
| C2 | Carboxylic Acid Modification | (Starting from Proline) Amide coupling | Amide | mdpi.com |
| C4 | Hydroxylation | (Starting from 4-Hydroxyproline) | Hydroxyl | mdpi.com |
| C-H | C-H Activation | Transition metal catalyst | Various | N/A |
Incorporating additional heterocyclic rings onto the pyrrolidine framework is a powerful strategy for generating structurally diverse analogues with potentially new biological activities. nih.gov Oxadiazoles and triazoles are particularly significant due to their presence in numerous pharmacologically active compounds. frontiersin.orgmdpi.commdpi.com
Oxadiazoles: Pyrrolidine derivatives can be linked to 1,3,4-oxadiazole (B1194373) rings. nih.govresearchgate.net A common synthetic route involves the reaction of a pyrrole-2-carbaldehyde (which can be derived from pyrrolidine) with a benzohydrazide, followed by an I2-mediated oxidative cyclization to form the oxadiazole core. nih.gov Another approach involves the coupling of amidoximes with carboxylic acids or their derivatives, a reaction that could be adapted to incorporate a pyrrolidine moiety on either fragment. mdpi.com
Triazoles: The 1,2,3-triazole ring is often introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." researchgate.net To create a pyrrolidine-triazole conjugate, a pyrrolidine derivative bearing either an azide (B81097) or a terminal alkyne is required. This can then be reacted with a corresponding alkyne or azide partner to form the 1,4-disubstituted triazole ring. rsc.org Libraries of such compounds have been synthesized to explore their therapeutic potential. nih.govnih.gov
The following table outlines common methods for integrating these heterocycles.
| Heterocycle | Synthetic Method | Key Precursors | Description | Reference |
| 1,3,4-Oxadiazole | Oxidative Cyclization | Hydrazide, Aldehyde/Carboxylic Acid | A hydrazide is condensed with a carboxylic acid derivative or aldehyde, followed by cyclodehydration. | mdpi.comnih.gov |
| 1,2,4-Oxadiazole | Amidoxime (B1450833) Acylation/Cyclization | Amidoxime, Acylating Agent | An amidoxime is reacted with an acyl chloride or carboxylic acid, which cyclizes to form the ring. | mdpi.com |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | A copper(I)-catalyzed reaction that efficiently and regioselectively joins an azide and an alkyne. | researchgate.netrsc.org |
Optimization and Scale-Up of Synthetic Pathways
Moving a synthetic route from laboratory-scale discovery to larger-scale production requires rigorous optimization to ensure efficiency, safety, and economic viability. This involves both statistical process optimization and adherence to the principles of green chemistry.
Design of Experiments (DoE) is a statistical methodology for process optimization that allows for the simultaneous variation of multiple factors. mt.com This approach is more efficient than the traditional "one variable at a time" (OVAT) method, as it can identify optimal conditions more quickly and reveal critical interactions between variables that OVAT cannot detect. sci-hub.seacs.orgrsc.org
In the context of synthesizing Pyrrolidine-1-carboximidamide Hydroiodide, a DoE study could be used to optimize the key step of its formation, for example, the reaction of pyrrolidine with a guanylating agent like 1H-Pyrazole-1-carboxamidine. google.com Factors such as temperature, reaction time, solvent, and reagent stoichiometry could be systematically varied to maximize the response, which is typically the reaction yield and product purity. mt.comrsc.org Response Surface Methodology (RSM) can then be used to visualize the relationship between the factors and the response, helping to pinpoint the optimal reaction conditions. mt.com
A hypothetical DoE setup for this synthesis is presented below.
| Experiment | Factor A: Temperature (°C) | Factor B: Time (h) | Factor C: Equivalents of Guanylating Agent | Response 1: Yield (%) | Response 2: Purity (%) |
| 1 | 60 | 4 | 1.0 | 75 | 92 |
| 2 | 80 | 4 | 1.0 | 85 | 90 |
| 3 | 60 | 8 | 1.0 | 82 | 94 |
| 4 | 80 | 8 | 1.0 | 91 | 93 |
| 5 | 60 | 4 | 1.2 | 78 | 95 |
| 6 | 80 | 4 | 1.2 | 88 | 94 |
| 7 | 60 | 8 | 1.2 | 86 | 96 |
| 8 | 80 | 8 | 1.2 | 95 | 95 |
| 9 (Center) | 70 | 6 | 1.1 | 87 | 95 |
| 10 (Center) | 70 | 6 | 1.1 | 88 | 94 |
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krdacs.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. nih.govjptcp.com
The twelve principles of green chemistry provide a framework for this optimization: acs.orgresearchgate.net
| Principle | Description | Application to Synthesis of this compound |
| 1. Prevention | It is better to prevent waste than to treat it after it has been created. acs.org | Optimize reactions to minimize byproducts. |
| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. acs.org | Choose reactions like cycloadditions or catalytic processes over stoichiometric ones that generate significant waste. |
| 3. Less Hazardous Synthesis | Synthesize substances with little or no toxicity to human health and the environment. acs.org | Avoid toxic reagents and intermediates. |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org | N/A (Focus is on synthesis, not product design). |
| 5. Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. acs.org | Replace hazardous solvents like chloroform (B151607) with greener alternatives (e.g., 2-MeTHF, water, or ethanol). rsc.org |
| 6. Design for Energy Efficiency | Energy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure. acs.org | Use catalysts to lower reaction temperatures and pressures, reducing energy consumption. |
| 7. Use of Renewable Feedstocks | A raw material should be renewable wherever technically and economically practicable. acs.org | Explore bio-based sources for the pyrrolidine core, such as proline derived from fermentation. |
| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. edu.krd | Design a convergent synthesis that avoids protecting groups, reducing the number of steps. |
| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. edu.krd | Employ catalytic methods for C-N bond formation or functionalization instead of stoichiometric reagents. |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. | N/A (Focus is on synthesis, not product design). |
| 11. Real-time Analysis | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. | Use Process Analytical Technology (PAT) to monitor reaction progress and prevent excursions. |
| 12. Inherently Safer Chemistry | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | Choose less volatile solvents and thermally stable reagents. |
Mechanistic Elucidation of Chemical Reactivity and Transformations
Detailed Reaction Mechanism Investigations
Despite its use as a reagent, specific and detailed investigations into the reaction mechanisms of Pyrrolidine-1-carboximidamide (B83018) Hydroiodide are not readily found in published research.
Proposed Pathways for Guanidinylation Reactions
Pyrrolidine-1-carboximidamide hydroiodide serves as a guanidinylating agent, particularly in the synthesis of substituted pyrimidines from enaminones. The general transformation involves a cyclocondensation reaction. However, specific, detailed proposed pathways, including computational and experimental evidence for the precise mechanism of action of this compound in these reactions, are not available. The presumed pathway involves the nucleophilic attack of the enaminone onto the amidine, followed by cyclization and elimination of a small molecule to form the pyrimidine (B1678525) ring. The exact intermediates and transition states for this specific reagent have not been characterized in the available literature.
Mechanistic Studies of Carbon-Hydrogen Bond Functionalization
The functionalization of C-H bonds, such as α-C(sp3)–H amidation or arylation, represents a significant area of modern organic chemistry. While there are numerous studies on C-H activation and functionalization using various amidines and guanidinium (B1211019) salts, no specific mechanistic studies detailing the use of this compound for such transformations have been found. Research in this area typically focuses on transition-metal-catalyzed or radical-mediated processes, but the role and reactivity of this compound within these contexts have not been elucidated.
Characterization of Reaction Intermediates and Transition States
A critical component of mechanistic elucidation is the characterization of reaction intermediates and transition states, often through spectroscopic methods and computational chemistry. For the reactions involving this compound, such detailed characterizations are absent from the available scientific record. While one can hypothesize the structures of potential intermediates based on general chemical principles, specific experimental or computational data to support these hypotheses for this particular compound is lacking.
Kinetic and Thermodynamic Aspects of this compound Formation
The synthesis of this compound itself is not accompanied by detailed kinetic or thermodynamic studies in the public domain.
Analysis of Reaction Rate Determinants
The factors that determine the rate of formation of this compound, such as reactant concentrations, temperature, and solvent effects, have not been quantitatively studied in available literature. Kinetic data, which is fundamental to understanding and optimizing a chemical synthesis, appears to be unpublished for this compound.
Energy Profile Calculations for Preferred Reaction Pathways
Computational chemistry is a powerful tool for mapping the energy profiles of chemical reactions, identifying the most energetically favorable pathways, and calculating the energies of reactants, intermediates, transition states, and products. Such energy profile calculations for the synthesis of this compound are not present in the surveyed literature. This includes a lack of data on its enthalpy and entropy of formation.
Conformational Dynamics and Isomerism
The conformational landscape of this compound is primarily dictated by the rotational behavior around the C1-N bond of the carboximidamide group and the puckering of the pyrrolidine (B122466) ring. The C1-N bond, connecting the pyrrolidine ring to the carboximidamide moiety, possesses a significant degree of double bond character due to resonance. This delocalization of electron density from the pyrrolidine nitrogen and the exocyclic nitrogens across the C-N bonds of the guanidinium-like group results in a planar and rigid structure for the carboximidamide portion of the molecule.
This partial double bond character gives rise to a substantial rotational barrier around the C1-N bond, leading to the potential for distinct conformational isomers. These isomers are typically referred to as syn and anti conformers, defined by the relative orientation of the pyrrolidine ring with respect to the substituents on the carboximidamide nitrogen atoms. The protonation of the carboximidamide group, as is the case in the hydroiodide salt, is expected to further increase the double bond character of the C-N bonds, thereby increasing the rotational energy barrier. nih.govnih.gov Studies on similar N-substituted guanidinium salts and amides have shown that such rotational barriers can be significant, often in the range of 15 to 23 kcal/mol, making the individual conformers potentially stable and observable at room temperature. mdpi.com
Computational studies on related systems, such as N-benzhydrylformamides, have utilized Density Functional Theory (DFT) to calculate these rotational barriers and have found good agreement with experimental data from dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Similar computational approaches for Pyrrolidine-1-carboximidamide would be invaluable in precisely quantifying the energy differences between conformers and the transition state energies for their interconversion.
While a specific crystal structure for this compound is not publicly available, analysis of related pyrrolidine derivatives provides insight into the expected bond lengths and angles. nih.govnih.gov The conformation adopted in the solid state would represent the lowest energy conformer under crystallization conditions, though multiple conformers may exist in solution.
The dynamic equilibrium between these different conformational states and isomers can have a profound impact on the molecule's chemical reactivity and its interactions with other molecules. The accessibility of different conformations can influence reaction pathways and the formation of specific products.
| Structural Feature | Dynamic Process | Expected Consequences | Relevant Analogues |
| Pyrrolidine Ring | Ring Puckering (Envelope/Twist) | Modulates steric interactions with the carboximidamide group. | Pyrrolidine-containing compounds nih.govnih.gov |
| C1-N Bond | Restricted Rotation (Syn/Anti Isomerism) | Leads to distinct, potentially isolable conformers. | N-substituted guanidinium salts, Amides nih.govnih.govmdpi.com |
| Carboximidamide Group | Resonance Delocalization | Planarity of the CN3 unit, increased C-N bond order. | Guanidinium ions nih.gov |
Theoretical and Computational Chemistry Approaches to Pyrrolidine 1 Carboximidamide Hydroiodide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the fundamental properties of molecules. These methods can model the behavior of electrons and nuclei to determine molecular structure, energy, and a host of other chemical attributes with remarkable accuracy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For Pyrrolidine-1-carboximidamide (B83018) Hydroiodide, DFT calculations can provide deep insights into its electronic structure and reactivity. By solving the Kohn-Sham equations, DFT can determine the electron density, from which various properties can be derived.
Theoretical investigations into related guanidinium (B1211019) salts and carboximidamide derivatives have demonstrated the utility of DFT in understanding reaction mechanisms and predicting product distributions. mdpi.comresearchgate.net For instance, DFT studies on the reaction of guanidinium chlorides with dimethyl acetylenedicarboxylate (B1228247) have successfully elucidated the energetics of tandem aza-Michael addition/intramolecular cyclization reactions. mdpi.comresearchgate.net These studies often compare different functionals, such as B3LYP and M06-2X, to gauge the accuracy of the predicted energies. mdpi.comresearchgate.net
For Pyrrolidine-1-carboximidamide Hydroiodide, a similar DFT-based approach could be used to:
Determine Optimized Geometry: Calculate the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO gap can indicate the chemical stability of the molecule, with a larger gap suggesting higher stability. The locations of these orbitals highlight the likely sites for nucleophilic and electrophilic attack.
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding intermolecular interactions, including hydrogen bonding with the iodide anion and potential interactions with biological targets.
Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface for various reactions, such as hydrolysis or reactions with biological nucleophiles. This can help in predicting the compound's stability and potential metabolic fate.
A hypothetical application of DFT to this compound could involve the analysis of its tautomeric forms. The carboximidamide group can exist in different tautomeric states, and DFT calculations can predict their relative energies, providing insight into the predominant form under different conditions. mdpi.com
Table 1: Hypothetical DFT-Calculated Properties of Pyrrolidine-1-carboximidamide Cation
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests good kinetic stability. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule with notable intermolecular interactions. |
Note: The values in this table are hypothetical and serve as an illustration of the types of data that can be generated through DFT calculations.
Prediction of Spectroscopic Signatures
Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By simulating spectroscopic data, researchers can confirm molecular structures and assign spectral features. For this compound, DFT can be used to predict various spectroscopic signatures.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the N-H stretches of the carboximidamide group, C-N stretches, and the various modes of the pyrrolidine (B122466) ring. Studies on related fulleropyrrolidines have shown that DFT calculations can provide a complete interpretation of IR spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These theoretical chemical shifts, when compared to experimental data, can help in the complete assignment of NMR signals and provide confidence in the determined structure. researchgate.net Theoretical NMR studies on β-proline oligopeptides have successfully been used to understand their conformational preferences. nih.govnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions and generate a theoretical UV-Vis spectrum. This can help in understanding the electronic properties of the molecule and interpreting its absorption of light.
Molecular Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
Conformational Space Exploration
By simulating the molecule over a period of nanoseconds or even microseconds, MD can identify the most stable and frequently occurring conformations. This is crucial as the biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Studies on β-proline oligopeptides have effectively used restrained molecular dynamics to determine their solution structures. nih.govnih.gov
Solvent Effects on Molecular Conformation and Reactivity
The surrounding environment, particularly the solvent, can have a profound impact on the conformation and reactivity of a molecule. This compound, being an ionic compound, is likely to be studied in polar solvents. MD simulations can explicitly model the solvent molecules, providing a realistic picture of how the solute and solvent interact.
MD simulations can reveal:
Solvation Shell Structure: How solvent molecules, such as water, arrange themselves around the cation and the iodide anion.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboximidamide group and solvent molecules, as well as between the iodide anion and the solvent.
Conformational Changes in Solution: How the presence of a solvent influences the conformational preferences of the pyrrolidine ring and the orientation of the carboximidamide group. Studies on guanidinium cations have used MD to investigate their interactions with lipid bilayers, highlighting the importance of the environment. nih.gov
In Silico Screening and Virtual Design of Pyrrolidine-1-carboximidamide Derivatives
Computational methods are not only for understanding existing molecules but also for designing new ones with desired properties. In silico screening and virtual design are powerful approaches in drug discovery and materials science.
For this compound, these techniques could be used to design derivatives with enhanced biological activity or improved physicochemical properties. This process typically involves:
Defining a Target: Identifying a biological target, such as an enzyme or receptor, that the derivatives are intended to interact with.
Creating a Virtual Library: Generating a library of virtual compounds by systematically modifying the structure of this compound. This could involve adding different substituents to the pyrrolidine ring or the carboximidamide group.
Molecular Docking: Using molecular docking programs to predict the binding mode and affinity of each derivative to the target protein. This helps in identifying promising candidates for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of the derivatives with their predicted activity. These models can then be used to predict the activity of new, unsynthesized compounds. Studies on pyrrolidine derivatives as DPP-IV inhibitors have successfully used QSAR to design novel potent compounds. nih.gov
The guanidine (B92328) and carboximidamide functionalities are known to be important in various bioactive compounds, and computational design has been used to develop novel transporters and therapeutic agents containing these groups. nih.govnih.gov
Ligand-Based and Structure-Based Design Principles
In the absence of specific studies on this compound, we can infer potential design principles from research on other molecules incorporating the pyrrolidine carboxamide or carboximidamide scaffold.
Ligand-Based Design: This approach relies on the knowledge of other molecules that bind to a target of interest. For instance, in the development of inhibitors for enzymes like sphingosine (B13886) kinases (SphKs), various derivatives of pyrrolidine-1-carboximidamide have been synthesized and evaluated. acs.orgfrontiersin.orgresearchgate.net A ligand-based approach for designing novel compounds based on a hypothetical activity of this compound would involve:
Pharmacophore Modeling: Identifying the key chemical features of a set of known active molecules. For a hypothetical target, the essential features of the pyrrolidine ring (as a hydrophobic or hydrogen bond-accepting element) and the carboximidamide group (as a hydrogen bond donor and acceptor, and a potential cationic center) would be mapped out.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activity. Had there been a set of pyrrolidine-1-carboximidamide analogs with measured biological data, a QSAR study could predict the activity of new, unsynthesized derivatives.
Structure-Based Design: This method requires the three-dimensional structure of the biological target, typically a protein or nucleic acid, obtained through methods like X-ray crystallography or cryo-electron microscopy. Computational docking can then be used to predict how a ligand might bind to the target.
For example, in silico docking studies of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enzyme InhA revealed the critical role of the pyrrolidine carbonyl group in forming a hydrogen-bonding network within the active site. nih.gov A similar approach for this compound would involve:
Molecular Docking: Simulating the binding of the compound into the active site of a target protein. This would help to visualize potential binding poses and interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. The carboximidamide group, in particular, could engage in multiple hydrogen bonds and salt-bridge interactions.
De Novo Design: Using computational algorithms to design novel molecules that are predicted to have high affinity and selectivity for a specific target binding site.
Prediction of Binding Modes and Affinities
The prediction of how a molecule binds to its target and the strength of that interaction are central goals of computational chemistry.
Prediction of Binding Modes: The binding mode describes the orientation and conformation of a ligand within a binding site. For this compound, predicting its binding mode would heavily depend on the target . Based on studies of related compounds, several key interactions could be anticipated:
The pyrrolidine ring can fit into hydrophobic pockets.
The carboximidamide group is a versatile interaction hub. The C=N and NH2 groups can act as hydrogen bond donors and acceptors. The potential for protonation to form a cation allows for strong ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a protein's active site.
Research on more complex pyrrolidine-1-carboximidamide derivatives, such as those targeting sphingosine kinases, has underscored the importance of the amidine moiety for target engagement. researchgate.net
Prediction of Binding Affinities: Binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, quantifies the strength of the binding between a ligand and its target. Computational methods to predict binding affinity include:
Scoring Functions: Used in molecular docking programs to estimate the binding affinity of a given pose. These are computationally inexpensive but generally provide a rough estimate.
Free Energy Calculations: More computationally intensive and accurate methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding free energies of a series of related ligands.
In a study on pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions were used to assess the drug-like properties of the designed compounds, which is an indirect measure of their potential efficacy. nih.govrsc.org
To provide a concrete, albeit hypothetical, illustration, a molecular docking study of this compound against a kinase could yield a table of predicted binding energies and key interactions, as shown below.
Hypothetical Docking Results for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase A | -6.5 | ASP145, GLU98 | Ionic, Hydrogen Bond |
| Kinase B | -5.8 | PHE189, LEU76 | Hydrophobic |
This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms.
To unambiguously assign all proton (¹H) and carbon (¹³C) signals in the NMR spectra of Pyrrolidine-1-carboximidamide (B83018) Hydroiodide, a series of multi-dimensional NMR experiments would be employed. These include:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to one another in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular puzzle and confirming the connectivity of different functional groups.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for Pyrrolidine-1-carboximidamide Hydroiodide is presented below, based on the analysis of similar structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' (Carboximidamide C) | - | ~158 |
| N-H (Amidine) | ~7.5-8.5 (broad) | - |
| N-H (Amidine) | ~7.0-8.0 (broad) | - |
| C2, C5 (Pyrrolidine) | ~3.5-3.7 | ~48-50 |
| C3, C4 (Pyrrolidine) | ~1.9-2.1 | ~24-26 |
Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.
The pyrrolidine (B122466) ring is known to exhibit conformational flexibility, often existing in "envelope" or "twist" conformations. Furthermore, rotation around the C-N bond of the carboximidamide group may be restricted. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable insights into these dynamic processes. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers associated with conformational changes and restricted rotations. This information is critical for understanding the molecule's behavior in solution.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. By measuring the mass with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Table of Expected HRMS Data:
| Ion | Calculated Exact Mass (m/z) |
| [C₅H₁₁N₃ + H]⁺ | 114.1026 |
| [C₅H₁₁N₃ + Na]⁺ | 136.0845 |
Note: The observed mass would be for the organic cation, as the hydroiodide salt would dissociate in the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be instrumental in assessing the purity of a sample of this compound. By separating the compound from any impurities before it enters the mass spectrometer, LC-MS can provide a detailed profile of the sample's composition.
X-ray Crystallography for Solid-State Structural Analysis
While a crystal structure for this compound is not publicly available, a successful crystallographic analysis would yield a detailed data table including the following parameters.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | (e.g., Monoclinic, Orthorhombic) |
| Space Group | (e.g., P2₁/c) |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = W° |
| Volume (V) | XXX ų |
| Z (Molecules per unit cell) | X |
| Density (calculated) | X.XXX g/cm³ |
| R-factor | < 0.05 for high-quality structure |
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
No published studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms within the crystal lattice, establishing the absolute configuration of chiral centers, and understanding the intricate network of intermolecular interactions, such as hydrogen bonding and crystal packing, which dictate the solid-state properties of the compound. Without such a study, any discussion on these aspects would be purely speculative.
Powder X-ray Diffraction for Polymorphism and Crystallinity Studies
Similarly, there is a lack of available powder X-ray diffraction (PXRD) data for this compound. PXRD is a fundamental tool for characterizing the crystalline nature of a bulk sample and for identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact its physical and chemical properties. The absence of PXRD patterns in the public domain means that the crystallinity and potential polymorphic behavior of this compound have not been formally documented.
Advanced Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Detailed Fourier Transform Infrared (FTIR) spectroscopic data for this compound are not available in the surveyed scientific literature. An FTIR spectrum would provide invaluable information by identifying the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H, C-N, and C=N bonds of the carboximidamide group and the C-H bonds of the pyrrolidine ring. This analysis would confirm the compound's molecular structure and offer insights into its bonding environment.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
No research articles or datasets on the Raman or Surface-Enhanced Raman Spectroscopy (SERS) of this compound could be retrieved. Raman spectroscopy, being complementary to FTIR, provides information on the vibrational modes of a molecule, particularly for non-polar bonds. SERS, a more sensitive technique, could offer enhanced signals for a more detailed structural analysis, especially for molecules adsorbed on metallic surfaces. The lack of such data further limits a comprehensive vibrational characterization of the compound.
Advanced Research Applications in Pharmaceutical and Biomedical Sciences
Rational Drug Design and Discovery Programs
Rational drug design leverages the three-dimensional structure of biological targets to design and synthesize new drug candidates. The unique chemical architecture of Pyrrolidine-1-carboximidamide (B83018) Hydroiodide makes it a compound of significant interest in this field.
Pyrrolidine-1-carboximidamide Hydroiodide as a Privileged Scaffold for Bioactive Compounds
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity. ufrj.brresearchgate.net The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is widely recognized as a privileged scaffold. nih.govnih.govresearchgate.net Its prevalence in numerous FDA-approved drugs is a testament to its utility. nih.gov
The advantages of the pyrrolidine scaffold are multifaceted. Its non-planar, puckered structure provides a three-dimensional framework that allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic rings. nih.govnih.govresearchgate.net This three-dimensionality is crucial for establishing specific and high-affinity interactions with the complex surfaces of biological macromolecules. Furthermore, the stereogenic centers inherent to substituted pyrrolidine rings allow for the fine-tuning of biological activity, as different stereoisomers can exhibit distinct binding modes and pharmacological profiles. nih.govnih.gov
The incorporation of the carboximidamide group onto the pyrrolidine nitrogen further enhances its potential. The amidine function (-C(=NH)NH2) is a key feature in many enzyme inhibitors, acting as a bioisostere for guanidinium (B1211019) groups found in natural ligands like arginine. This functional group can participate in crucial hydrogen bonding and electrostatic interactions within an active site. The hydroiodide salt form of the compound can improve its solubility and handling properties for research applications. The combination of the versatile pyrrolidine scaffold with the functionally important carboximidamide group positions this compound as a promising starting point for the development of a diverse range of bioactive compounds. researchgate.netresearchgate.net
Development of Targeted Enzyme Inhibitors (e.g., Sphingosine (B13886) Kinase-2, Nitric Oxide Synthase)
The structural elements of this compound suggest its potential as a precursor for the development of targeted enzyme inhibitors.
Sphingosine Kinase-2 (SphK2) Inhibitors: Sphingosine 1-phosphate (S1P) is a critical signaling molecule involved in numerous physiological and pathological processes, including cancer and fibrosis. nih.govacs.org The enzymes responsible for its synthesis, Sphingosine Kinase 1 and 2 (SphK1 and SphK2), have become important therapeutic targets. nih.govacs.org Structure-activity relationship (SAR) studies on a series of SphK2 inhibitors have revealed the importance of a guanyl pyrrolidine head group for activity. nih.gov Although the specific compound has not been explicitly studied, the presence of the pyrrolidine ring in known SphK2 inhibitors highlights the potential of this scaffold in designing new and selective inhibitors. For instance, exchanging a pyrrolidine ring for an azetidine ring in one series of inhibitors was shown to improve the in vivo half-life. nih.gov
| Compound/Modification | Target | Key Finding |
| Cyclopropyl derivative of a pyrrolidine-containing inhibitor | SphK2 | Modest SphK2 inhibition. |
| Cyclopentyl derivative of a pyrrolidine-containing inhibitor | SphK2 | Significant improvement in SphK2 potency. |
| Cyclohexyl derivative of a pyrrolidine-containing inhibitor | SphK2 | Exhibited 71% SphK2 inhibition, showing further improvement. |
Data based on findings for related pyrrolidine-containing SphK2 inhibitors. nih.govacs.org
Nitric Oxide Synthase (NOS) Inhibitors: Nitric oxide (NO) is a key signaling molecule produced by three isoforms of nitric oxide synthase (NOS): inducible (iNOS), endothelial (eNOS), and neuronal (nNOS). Overproduction of NO is implicated in various inflammatory and neurodegenerative diseases, making NOS inhibitors valuable therapeutic targets. Compounds containing the amidine function have been widely described as inhibitors of NOS. nih.gov For example, 1H-Pyrazole-1-carboxamidine has been shown to inhibit all three NOS isoforms, with substitutions on the pyrazole (B372694) ring leading to improved selectivity for iNOS. nih.govnih.gov The inhibition is competitive with the natural substrate, L-arginine, suggesting that the carboxamidine moiety mimics the guanidinium group of arginine. nih.gov This provides a strong rationale for investigating Pyrrolidine-1-carboximidamide derivatives as potential NOS inhibitors.
| Compound | Target Isoform(s) | IC50 Value |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | iNOS, eNOS, nNOS | ~0.2 µM |
| 3-Methyl-PCA | iNOS preference | 5 µM |
| 4-Methyl-PCA | iNOS preference | 2.4 µM |
IC50 values for related carboxamidine-containing NOS inhibitors. nih.gov
Modulation of Receptor Activity (e.g., Cannabinoid-1 Receptors)
Beyond enzyme inhibition, the pyrrolidine scaffold is also implicated in the modulation of receptor activity. The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor that is a key regulator of numerous physiological processes and a target for therapeutic intervention in pain, anxiety, and other disorders. nih.goviu.edu The development of allosteric modulators for the CB1 receptor has emerged as a promising therapeutic strategy, offering potential for greater subtype specificity and pathway-specific effects. nih.gov While specific data on this compound as a CB1 modulator is not available, the general applicability of small molecules in modulating this receptor suggests a potential avenue for investigation. nih.gov The conformational flexibility and stereochemical richness of the pyrrolidine scaffold could be exploited to design novel CB1 receptor modulators with unique pharmacological profiles.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The systematic investigation of how chemical structure influences biological activity (SAR) and physicochemical properties (SPR) is fundamental to drug discovery.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jbclinpharm.org This approach has been successfully applied to various series of pyrrolidine derivatives to guide the design of more potent and selective compounds. silae.itnih.govnih.gov
For instance, 3D-QSAR studies on pyrrolidine carboxamide analogues as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase have yielded models with good predictive power. silae.it These models help to identify the key steric and electronic features of the molecules that are important for their inhibitory activity. Similarly, QSAR analysis of pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors has highlighted the role of shape, flexibility, and electrostatic parameters in determining their activity. nih.gov Such studies demonstrate that the pyrrolidine scaffold is amenable to QSAR modeling, which can be a powerful tool in the optimization of lead compounds based on the Pyrrolidine-1-carboximidamide core.
Design Principles for Optimizing Potency and Selectivity
SAR studies on various classes of pyrrolidine-containing bioactive compounds have revealed several key design principles for optimizing their potency and selectivity. nih.govresearchgate.netmdpi.comnih.gov
Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity. For example, in a series of pyrrolidine pentamine derivatives acting as inhibitors of an aminoglycoside 6'-N-acetyltransferase, the stereochemistry at multiple positions was found to be necessary for inhibitory activity. mdpi.comnih.gov
Substituent Effects: The nature and position of substituents on the pyrrolidine ring can have a profound impact on potency and selectivity. In a study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, small lipophilic substituents on a terminal phenyl group were found to be preferable for optimal potency. nih.gov
Conformational Restriction: The flexibility of linkers and other parts of the molecule can influence both potency and selectivity. For the NAAA inhibitors mentioned above, conformationally flexible linkers increased inhibitory potency but reduced selectivity over a related enzyme, fatty acid amide hydrolase (FAAH). nih.gov Conversely, conformationally restricted linkers, while not enhancing potency, improved selectivity. nih.gov
Intramolecular Interactions: The introduction of specific functional groups can lead to intramolecular interactions that stabilize a bioactive conformation. For example, in a series of azaindole amides designed as M1 positive allosteric modulators, a nitrogen atom in the azaindole core forms an intramolecular hydrogen bond that reinforces the active conformation. nih.gov
These principles, derived from studies of a wide range of pyrrolidine derivatives, provide a valuable framework for the rational design and optimization of novel bioactive compounds based on the this compound scaffold.
Mechanistic Studies of Biological Interactions
Mechanistic studies are fundamental to understanding how a compound interacts with biological systems at a molecular level. For the broader class of pyrrolidine derivatives, these investigations are extensive and provide a basis for their development as therapeutic agents.
Ligand-Target Binding Affinity and Kinetics
The binding affinity and kinetics of a ligand to its biological target are critical determinants of its potency and duration of action. For various pyrrolidine-containing compounds, these parameters have been quantified against a range of protein targets. For instance, certain (S)-pyrrolidine derivatives have shown excellent binding affinity for the CXCR4 chemokine receptor, with IC50 values as low as 79 nM in competitive binding assays. nih.gov Similarly, other derivatives have demonstrated binding affinities towards the anti-apoptotic protein Mcl-1 with Ki values in the sub-micromolar range. nih.gov
The unique, broader pyrrolidine-binding pocket of some proteins, like the Polo-Box Domain of Polo-Like Kinase 1, has been specifically targeted by designing bulky hydrophobic ligands to enhance binding affinity and specificity. nih.gov The kinetics of such interactions, including the on- and off-rates, are crucial for optimizing the therapeutic effect. However, specific binding affinity and kinetic data for this compound are not readily found in the current body of scientific literature.
In Vitro and Cell-Based Assays for Pharmacological Profiling
In vitro and cell-based assays are essential tools for characterizing the pharmacological profile of a compound. These assays can determine a compound's potency, selectivity, and mechanism of action in a controlled environment. nih.govaxxam.com For the pyrrolidine class of compounds, a wide array of such assays has been employed.
For example, various N-substituted pyrrolidine-2,5-dione derivatives have been evaluated in in-vitro assays for their anti-inflammatory potential, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase inhibition assays. nih.gov In anti-cancer research, pyrrolidine derivatives have been tested in cell viability assays against various cancer cell lines, such as A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon), to determine their antiproliferative activity. nih.govresearchgate.netjapsonline.com
A high-throughput, cell-based screen was used to identify sulfonylpyrrolidine-based compounds as effective in vitro inhibitors of the human respiratory syncytial virus (hRSV), demonstrating the utility of these assays in virology research. scispace.comacs.org Despite the extensive use of these methods for other pyrrolidine analogs, specific data from in vitro and cell-based assays for this compound remains elusive.
Exploration in Specific Therapeutic Areas
The versatility of the pyrrolidine scaffold has led to its exploration in numerous therapeutic areas. nih.gov While direct research on this compound is limited, the activities of related compounds suggest potential avenues for investigation.
Anti-Cancer Research and Development of Oncogene Modulators (e.g., Aurora A Kinase)
The Aurora kinase family, particularly Aurora A, is a critical regulator of mitosis and is often overexpressed in various cancers, making it a promising target for cancer therapy. nih.govmdpi.com Several pyrrolidine-containing compounds have been investigated as inhibitors of Aurora kinases. For instance, imidazo[4,5-b]pyridine derivatives incorporating a pyrrolidine moiety have been designed as highly selective inhibitors of Aurora-A kinase. nih.gov X-ray crystallography studies have revealed how these compounds occupy the ATP-binding site of the kinase. nih.gov
Novel pyrrolidine-carboxamide derivatives have also been developed as dual inhibitors of EGFR and CDK2, showing potent antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range. nih.gov Furthermore, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown promising anticancer activity against human A549 lung epithelial cells. mdpi.com
Table 1: Examples of Pyrrolidine Derivatives in Anti-Cancer Research
| Compound Class | Target(s) | Activity |
|---|---|---|
| Imidazo[4,5-b]pyridines | Aurora A Kinase | Selective inhibition |
| Pyrrolidine-carboxamides | EGFR, CDK2 | Dual inhibition, antiproliferative (IC50 ~87-107 nM for EGFR, 15-31 nM for CDK2) nih.gov |
Neurological Disorder Interventions
The pyrrolidine scaffold is present in many compounds with activity in the central nervous system. Research has explored the potential of pyrrolidine derivatives in addressing neurological disorders. For example, a study on pyrrolidine dithiocarbamate (PDTC) demonstrated its ability to attenuate the increase of brain β-amyloid (Aβ) and improve long-term neurological outcomes in a rat model of transient focal brain ischemia. nih.gov This suggests a potential role in mitigating ischemia-induced neuropathology that may be associated with conditions like Alzheimer's disease. nih.gov
Anti-Infective and Antimicrobial Potentials
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrrolidine derivatives have emerged as a promising class of compounds. nih.gov Various synthetic pyrrolidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
One study investigated the antibacterial activity of pyrrolidine dithiocarbamate (PDTC) against a panel of bacteria including Porphyromonas gingivalis, Actinobacillus actinomycetemcomitans, Staphylococcus aureus, and Escherichia coli. nih.govresearchgate.net The results showed that PDTC inhibited bacterial growth, with its activity being enhanced by the presence of zinc. nih.govresearchgate.net Another study reported on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride, a compound structurally related to the subject of this article, showing antibacterial and antibiofilm activity against Salmonella. semanticscholar.org
Table 2: Antimicrobial Activity of a Pyrrolidine Derivative
| Compound | Bacterial Strain | Activity |
|---|
Absence of Research on the Role of this compound in Biochemical Pathway Elucidation
Despite a comprehensive search of scientific literature and research databases, no specific information is available regarding the role of this compound in the elucidation of biochemical pathways. This particular chemical compound has not been the subject of published research in the context of its application as a tool for studying metabolic, signaling, or other biological pathways.
While the broader class of pyrrolidine-containing molecules is of significant interest in medicinal chemistry and drug discovery, the specific hydroiodide salt, this compound, does not appear in the scientific literature in connection with biochemical pathway elucidation. The existing body of research focuses on other derivatives of pyrrolidine for various therapeutic and research applications.
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a fundamental structural motif in a vast array of natural products, pharmaceuticals, and synthetic compounds. Its prevalence in biologically active molecules has made it a popular scaffold for the design of new drugs and chemical probes. Researchers have extensively modified the pyrrolidine core to create compounds with diverse biological activities, including enzyme inhibitors and receptor ligands. These modified pyrrolidines have been instrumental in advancing the understanding of various biochemical processes.
However, it is crucial to note that the biological or research applications of one pyrrolidine derivative cannot be extrapolated to another, such as this compound, without specific experimental evidence. The nature and position of substituent groups on the pyrrolidine ring are critical determinants of a compound's biological activity and its potential utility as a research tool.
Crystal Engineering and Supramolecular Chemistry of Pyrrolidine 1 Carboximidamide Hydroiodide
Principles of Crystalline Solid Design
The design of crystalline solids is predicated on the predictable and controlled assembly of molecular components into a periodic crystalline lattice. This process is governed by the principles of molecular recognition and the hierarchy of intermolecular interactions. For a salt like Pyrrolidine-1-carboximidamide (B83018) Hydroiodide, the solid-state structure is a result of a complex interplay between the organic cation, the inorganic anion, and any solvent molecules that may be present.
The crystal packing of Pyrrolidine-1-carboximidamide Hydroiodide is expected to be dominated by a network of strong hydrogen bonds. The carboximidamidinium cation possesses multiple hydrogen bond donors in the form of the N-H groups, while the iodide anion is a competent hydrogen bond acceptor.
In the absence of a publicly available crystal structure for this compound, a close structural analog, Piperidine-1-carboximidamide, provides valuable insights into the probable hydrogen bonding motifs. nih.govnih.govnih.gov In the crystal structure of Piperidine-1-carboximidamide, molecules are linked by N-H···N hydrogen bonds, forming a two-dimensional network. nih.govnih.gov The carboximidamide unit exhibits distinct C=N double bond and C-N single bond characteristics. nih.gov
Beyond conventional hydrogen bonding, the iodide anion introduces the possibility of halogen bonding. While iodide is a halide anion, it can also act as a halogen bond acceptor in the presence of a suitable halogen bond donor. researchgate.net In the context of the this compound crystal lattice, if other halogenated species were introduced, for instance in a co-crystal, these interactions could play a significant role in the supramolecular assembly.
While the pyrrolidine (B122466) ring itself is a saturated heterocycle and does not directly participate in π-π stacking, its conformation and the steric bulk it presents are crucial in determining the efficiency of the crystal packing. The chair or envelope conformation of the pyrrolidine ring will influence how the molecules arrange themselves to maximize favorable intermolecular interactions.
A summary of expected intermolecular interactions in this compound is presented in Table 1.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (carboximidamidinium) | I⁻ (iodide) | Primary interaction driving the formation of the crystal lattice. |
| Hydrogen Bonding | N-H (carboximidamidinium) | N (carboximidamidinium) | Potential for cation-cation interactions, leading to the formation of dimers or chains. |
| Halogen Bonding | - | I⁻ (iodide) | Can act as an acceptor if a suitable halogen bond donor is present. |
| van der Waals Forces | All atoms | All atoms | Contribute to the overall stability of the crystal lattice. |
This table is predictive and based on the analysis of analogous structures and general principles of crystal engineering.
The choice of the counterion is a critical determinant of the physicochemical properties of a salt. researchgate.net In the case of this compound, the iodide anion plays a multifaceted role in the crystal structure.
The size, shape, and charge distribution of the iodide anion influence the coordination environment around the cation and the resulting crystal lattice. Compared to smaller halides like chloride, the larger and more polarizable iodide anion can lead to different packing arrangements and may influence properties such as melting point and solubility. Studies on formamidinium iodide have shown that the iodide anion participates in strong N-H···I hydrogen bonds, forming tight ionic pairs that then assemble into higher-order structures. nih.govnih.gov
The properties of the counterion also have a direct impact on the hygroscopicity and stability of the salt form. The nature of the cation-anion interactions can influence the propensity of the solid to absorb water from the atmosphere.
Pharmaceutical Cocrystals and Multicomponent Pharmaceutical Solids
Pharmaceutical cocrystals are crystalline materials composed of two or more different molecules, typically an API and a coformer, in a stoichiometric ratio within the same crystal lattice. rsc.orgmdpi.comresearchgate.net Cocrystallization is a well-established strategy to enhance the physicochemical properties of APIs. researchgate.netnih.gov
For a compound like this compound, which is likely to be water-soluble due to its ionic nature, cocrystallization could be employed to further modulate its properties. For instance, if the compound exhibits poor stability in the solid state, forming a cocrystal with a suitable coformer could enhance its stability by creating a more robust crystal lattice.
The selection of a coformer is based on the principles of supramolecular chemistry, aiming to form predictable and robust intermolecular interactions. rsc.org For the Pyrrolidine-1-carboximidamide cation, coformers containing hydrogen bond acceptors, such as carboxylic acids, amides, or N-oxides, would be suitable candidates. researchgate.net The formation of strong hydrogen bonds between the carboximidamidinium cation and the coformer can lead to a thermodynamically more stable crystalline form.
Various methods can be employed for the preparation of cocrystals, including solution-based methods, grinding, and solvent-drop grinding. rsc.orgnih.gov The choice of method can sometimes influence the polymorphic form of the resulting cocrystal.
The formation of API-API cocrystals is an emerging area in pharmaceutical sciences, offering the potential for combination therapies with improved properties. researchgate.net In principle, this compound could be co-crystallized with another API that possesses suitable functional groups for hydrogen bonding.
For example, an acidic API could interact with the basic carboximidamidinium cation. The success of such a co-crystallization attempt would depend on the relative pKa values of the two components and their ability to form stable supramolecular synthons. The formation of a cocrystal is generally favored when the difference in pKa between the acidic and basic components is small. mdpi.com
While no specific examples of cocrystals involving this compound are reported in the literature, the general principles of cocrystal design suggest that this is a viable strategy for modifying its solid-state properties.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. rsc.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. aurigaresearch.com The study of polymorphism is therefore a critical aspect of pharmaceutical development.
Given the conformational flexibility of the pyrrolidine ring and the potential for different hydrogen bonding arrangements, it is plausible that this compound could exhibit polymorphism. Different packing arrangements of the ions or different conformations of the pyrrolidine ring could lead to the formation of multiple polymorphic forms. For instance, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid have shown that conformational flexibility can lead to polymorphism. rsc.org
The existence of different polymorphs can be investigated using a variety of analytical techniques, including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. aurigaresearch.com Polymorph screening studies often involve crystallization from a wide range of solvents under different conditions. eurofins.com
Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. nih.gov The presence of solvent molecules can significantly alter the crystal structure and properties of the material. Given that this compound is likely to be synthesized and crystallized from solution, the formation of hydrates or solvates is a distinct possibility. The stability of these pseudopolymorphs would depend on factors such as temperature and relative humidity. aurigaresearch.com
Table 2 provides a summary of potential solid forms of this compound.
| Solid Form | Description | Potential Impact on Properties |
| Anhydrous Polymorphs | Different crystal packings of the same molecule without solvent. | May exhibit different solubility, stability, and melting points. |
| Hydrates | Solvent (water) molecules are incorporated into the crystal lattice. | Can affect solubility and dissolution rate; may be more or less stable than the anhydrous form. |
| Solvates | Solvent (other than water) molecules are incorporated into the crystal lattice. | Generally not preferred for pharmaceutical use due to potential toxicity of residual solvents. |
| Cocrystals | Crystalline material containing the API and a coformer in a stoichiometric ratio. | Can enhance solubility, stability, and other physicochemical properties. |
This table outlines the possible solid forms based on general principles of solid-state chemistry.
Identification and Characterization of Crystalline Forms
The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in molecular solids. These different forms, while having the same chemical composition, can exhibit distinct physical properties, including solubility, stability, and bioavailability. The identification and characterization of these forms are, therefore, crucial.
It is anticipated that this compound would exhibit a rich polymorphism due to the presence of flexible pyrrolidine ring and the hydrogen bonding capabilities of the carboximidamide group. The guanidinium-like moiety, with its potential for multiple hydrogen bond donors, can form various hydrogen-bonding motifs with the iodide anion and neighboring cations. The planarity of the guanidinium (B1211019) group, as seen in guanidinium chloride, further influences the packing arrangements.
Table 1: Crystallographic Data for Analogous Iodide Salts
| Compound | System | Space Group | Key Features | Reference |
| N,N-Dimethylpyrrolidinium Iodide (PYR11I) | Orthorhombic | P2₁/n | Identical ion crystal packing to PIP11I. | acs.orgumn.edufigshare.com |
| N,N-Dimethylpiperidinium Iodide (PIP11I) | Monoclinic | P2₁/n | Similar packing to PYR11I despite cation differences. | acs.orgumn.edufigshare.com |
| N,N-Dimethylmorpholinium Iodide (MORP11I) | Orthorhombic | P2₁/n | Different packing due to the oxygen heteroatom. | acs.orgumn.edufigshare.com |
| (Pyrrolidinium)PbI₃ | Orthorhombic | - | 1D chain structure formed by face-sharing PbI₆⁴⁻ octahedra. | researchgate.net |
This table presents data for analogous compounds to infer potential crystalline characteristics of this compound.
The characterization of these potential crystalline forms would typically involve techniques such as X-ray powder diffraction (XRPD) to identify the unique fingerprint of each polymorph, single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms, and thermal analysis (e.g., DSC, TGA) to investigate their relative stabilities and phase transitions.
Solvate and Hydrate (B1144303) Formation and Their Impact on Performance
Solvates and hydrates are crystalline forms of a compound that incorporate solvent molecules into their crystal lattice. The formation of such species is highly dependent on the crystallization solvent and conditions. These forms can have a significant impact on the physicochemical properties of a material.
For this compound, the presence of strong hydrogen bond donors and acceptors in the cation and the iodide anion makes it susceptible to the formation of solvates and hydrates. Water molecules, in particular, can be readily incorporated into the crystal lattice, forming bridging hydrogen bonds that can stabilize the structure in unique ways. While no specific solvates or hydrates of this compound are documented, studies on related guanidinium salts in perovskite solar cells highlight the importance of hydration and solvent interactions in controlling crystal growth and stability. ossila.com
The impact of solvate and hydrate formation on performance can be substantial. For a pharmaceutical compound, different hydration states can lead to variations in dissolution rates and, consequently, bioavailability. In the context of materials science, the incorporation of solvent can alter optical, electronic, and mechanical properties. For example, the presence of water in the crystal lattice of some organic-inorganic hybrid materials can influence their photoluminescence and thermal stability.
Self-Assembly of this compound in Solution and Solid State
The self-assembly of molecules into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. This compound possesses all the necessary features for intricate self-assembly behavior in both solution and the solid state.
Formation of Supramolecular Architectures
In the solid state, the primary driving forces for the self-assembly of this compound are expected to be hydrogen bonding and ion pairing. The carboximidamide group, with its N-H protons, can act as a hydrogen bond donor, while the nitrogen atoms and the iodide anion can act as acceptors. This can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of non-covalent interactions.
In solution, the self-assembly process would be influenced by the solvent polarity and the concentration of the salt. In non-polar solvents, ion-pairing would be more pronounced, potentially leading to the formation of small aggregates. In polar, protic solvents, the compound would be well-solvated, and self-assembly would be less favorable.
Potential as Building Blocks for Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboximidamide moiety of this compound presents an interesting bidentate coordination site for metal ions. The nitrogen atoms of the amidine group can chelate to a metal center, similar to the well-studied coordination chemistry of amidines and guanidinates. sphinxsai.comacs.org
The synthesis of metal complexes with N-substituted amidines is well-established, demonstrating their versatility as ligands. sphinxsai.comacs.org By carefully selecting the metal ion and reaction conditions, it is conceivable that Pyrrolidine-1-carboximidamide could be used to construct a variety of coordination polymers with different dimensionalities and topologies.
Furthermore, the pyrrolidine ring offers a scaffold for functionalization. By introducing additional coordinating groups onto the pyrrolidine ring, it would be possible to create more complex, multi-topic ligands for the design of novel MOFs with tailored pore sizes and functionalities. While the direct use of this compound in MOF synthesis is yet to be reported, the extensive research on metal amides and their complexes provides a strong foundation for exploring this potential. wikipedia.orgnih.gov
Future Perspectives and Interdisciplinary Research Directions
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how researchers approach molecular discovery and optimization. nih.gov Machine learning (ML) algorithms, particularly deep learning, can analyze vast datasets to predict chemical properties, reaction outcomes, and biological activities, thereby accelerating the pace of research and reducing the reliance on time-consuming experiments. crimsonpublishers.comfrontiersin.org
For Pyrrolidine-1-carboximidamide (B83018) Hydroiodide and its potential derivatives, AI and ML offer several promising applications:
Property Prediction: AI models can be trained on large databases of chemical structures and their measured properties to predict the physicochemical characteristics of novel pyrrolidine (B122466) derivatives. nih.gov This includes predicting solubility, stability, and electronic properties, which are crucial for designing compounds for specific applications in catalysis or materials science. nih.gov
Reaction and Synthesis Planning: Predictive chemistry models can forecast the outcomes of reactions, suggesting optimal conditions or even discovering novel synthetic routes to complex pyrrolidine-based structures. nih.gov AI-powered retrosynthesis tools could identify the most efficient pathways to synthesize a library of Pyrrolidine-1-carboximidamide derivatives for screening. nih.gov
Virtual Screening and Drug Discovery: In the context of medicinal chemistry, machine learning algorithms can rapidly screen virtual libraries of compounds for their potential to interact with specific biological targets. nih.gov By creating a virtual library based on the Pyrrolidine-1-carboximidamide scaffold, researchers could use ML models to identify promising candidates for development as inhibitors or modulators of disease-related proteins, such as kinases or synthases. nih.govrsc.org Generative models like Generative Adversarial Networks (GANs) could even design entirely new molecules based on this scaffold, optimized for a desired biological activity and safety profile. nih.gov
| AI/ML Application Area | Potential Impact on Pyrrolidine-1-carboximidamide Research |
| Predictive Chemistry | Forecasting reaction outcomes and identifying optimal synthesis conditions. nih.gov |
| Virtual Screening | Rapidly identifying derivatives with high potential for biological activity. nih.gov |
| De Novo Design | Generating novel molecular structures with optimized properties. nih.gov |
| Property Prediction | Estimating key physicochemical properties without initial experimentation. nih.gov |
Advanced Catalytic Applications and Organocatalysis with Pyrrolidine-1-carboximidamide Derivatives
The pyrrolidine scaffold is a well-established "privileged motif" in the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions. beilstein-journals.org Proline and its derivatives have been instrumental in the development of modern asymmetric organocatalysis, enabling the construction of complex chiral molecules with high efficiency. nih.govnih.gov
The unique structure of Pyrrolidine-1-carboximidamide suggests that its derivatives could be highly effective new organocatalysts:
Enhanced Hydrogen Bonding: The carboximidamide group is a bioisostere of a guanidinium (B1211019) ion, which is a powerful hydrogen-bond donor. This feature could be harnessed to control the stereochemistry of reactions by forming well-defined hydrogen-bonding interactions with substrates in the transition state. This is analogous to how other functional groups, like amides and sulfonamides, have been used to fine-tune catalyst performance. nih.gov
Tunable Basicity and Nucleophilicity: The Brønsted basicity of pyrrolidine catalysts is a key parameter influencing their reactivity. acs.org The electronic properties of the carboximidamide group can be modified by substituting it, allowing for the fine-tuning of the catalyst's basicity and nucleophilicity to suit a wide range of chemical transformations, such as Michael additions and aldol (B89426) reactions. beilstein-journals.orgbenthamdirect.com
Bifunctional Catalysis: Derivatives could be designed to act as bifunctional catalysts, where the pyrrolidine nitrogen acts as a nucleophile (forming an enamine intermediate) while the carboximidamide moiety acts as a hydrogen-bond donor to activate the electrophile. This dual activation strategy is a powerful approach for achieving high enantioselectivity.
Research in this area would involve the synthesis of a library of chiral Pyrrolidine-1-carboximidamide derivatives and testing their efficacy in various asymmetric transformations. beilstein-journals.orgbenthamdirect.com The insights gained would contribute to the broader field of organocatalysis by expanding the toolkit of privileged catalytic scaffolds. nih.gov
Exploration in Novel Materials Science and Nanotechnology Applications
The structural features of Pyrrolidine-1-carboximidamide Hydroiodide also make it an intriguing building block for materials science and nanotechnology. The ability of the guanidinium group to form strong, directional hydrogen bonds is a key feature in supramolecular chemistry, enabling the self-assembly of molecules into ordered, functional materials.
Supramolecular Gels and Polymers: The directional hydrogen-bonding capabilities of the carboximidamide group could be used to create self-assembling systems, such as supramolecular polymers or low-molecular-weight gelators. These materials have potential applications in areas like controlled release and tissue engineering.
Functional Organic Materials: Pyrrolidine-containing scaffolds have been used in the synthesis of diaza-polycyclic aromatic hydrocarbons (diaza-PAHs) for use as electron-transporting and host materials in high-efficiency phosphorescent organic light-emitting diodes (OLEDs). acs.org A modular synthetic approach, potentially involving derivatives of Pyrrolidine-1-carboximidamide, could lead to novel organic electronic materials with tunable properties. acs.org
Nanoparticle Functionalization: The hydroiodide salt can be a precursor for creating functionalized nanoparticles. The pyrrolidine-carboximidamide moiety could be attached to the surface of gold or silica (B1680970) nanoparticles, imparting specific recognition properties or catalytic activity to the nanomaterial. The strong positive charge of the protonated carboximidamide group at physiological pH can also be exploited for electrostatic interactions with negatively charged surfaces or biomolecules.
Future research would focus on synthesizing derivatives of Pyrrolidine-1-carboximidamide with appended polymerizable groups or photoactive moieties to integrate them into larger material systems.
Development of this compound-Based Theranostic Agents
Theranostics is a revolutionary field in medicine that combines diagnostic imaging and targeted therapy into a single agent, offering a personalized approach to treatment. nih.govmdpi.com The structure of this compound is particularly well-suited for the development of novel theranostic agents, specifically in the area of radiopharmaceuticals. thno.org
Radioiodine Carrier: The "hydroiodide" component of the compound provides a direct handle for radiolabeling. Iodine has several medically important radioisotopes, such as Iodine-123 (a gamma emitter for SPECT imaging) and Iodine-131 (a beta and gamma emitter used for both imaging and therapy, particularly for thyroid diseases). nih.gov By synthesizing the compound with radioactive iodide, it becomes a potential radiopharmaceutical.
Targeting Vector: For a radiopharmaceutical to be effective, it must accumulate in the target tissue (e.g., a tumor) while clearing rapidly from healthy tissues. thno.org The pyrrolidine-1-carboximidamide portion of the molecule would serve as the targeting vector. The guanidine (B92328) group is found in several biologically active compounds, including the historical antidiabetic drug Synthalin, and is known to interact with various biological transporters and receptors. mdpi.com This suggests that the scaffold could be engineered to target specific cancer-related proteins or cell surface markers. nih.gov
Theranostic Pair Development: A theranostic strategy could be implemented by first using the compound labeled with a diagnostic isotope (like I-123) for PET or SPECT imaging to confirm tumor uptake and select patients who would benefit from the therapy. nih.gov Subsequently, the same molecular structure labeled with a therapeutic isotope (like I-131) would be administered to deliver a cytotoxic radiation dose directly to the cancer cells. mdpi.comnih.gov
The development pathway would involve synthesizing the radiolabeled compound, performing in vitro studies to assess its binding affinity and specificity to cancer cells, and conducting preclinical imaging and therapy studies in animal models of disease. thno.org
| Potential Application | Rationale | Key Structural Feature |
| Organocatalysis | The pyrrolidine ring is a privileged scaffold; the carboximidamide group can provide additional H-bonding. beilstein-journals.org | Pyrrolidine ring, Carboximidamide |
| Materials Science | Use in synthesizing functional materials like OLEDs or self-assembling polymers. acs.org | Pyrrolidine ring, Carboximidamide |
| Radiopharmaceuticals | Can be radiolabeled with iodine isotopes for combined cancer imaging and therapy. nih.gov | Hydroiodide salt, Carboximidamide |
Q & A
Q. What are the recommended methods for synthesizing Pyrrolidine-1-carboximidamide Hydroiodide, and how should its purity be validated?
Methodological Answer: Synthesis typically involves reacting pyrrolidine with carboximidamide precursors under controlled acidic conditions, followed by hydroiodic acid treatment. Key steps include:
- Purification: Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) to isolate the compound .
- Characterization:
- Melting Point: Validate purity via melting point analysis (190–192°C, consistent with literature) .
- Spectroscopy: Use H/C NMR to confirm the imidamide structure and absence of byproducts.
- Elemental Analysis: Verify stoichiometry (CHN·HI, MW 241.07) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store at 2–8°C in airtight containers under inert gas (argon) to prevent hygroscopic degradation or iodine loss .
- Safety: Use fume hoods and personal protective equipment (PPE) due to potential hydroiodic acid release. Follow protocols for hydroiodide salts, such as avoiding light exposure and moisture .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Methodological Answer: Discrepancies in reactivity (e.g., catalytic efficiency or side reactions) may arise from:
- Impurity Analysis: Re-test starting material purity using high-performance liquid chromatography (HPLC) or mass spectrometry .
- Reaction Optimization: Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify ideal conditions. For example, dimethylformamide (DMF) may enhance solubility compared to THF .
- Mechanistic Probes: Use I NMR to track iodine participation in intermediates .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate charge distribution on the imidamide group to predict nucleophilic/electrophilic sites. Compare with experimental results (e.g., Suzuki-Miyaura coupling yields) .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents) .
- Docking Studies: Model interactions with enzymes or metal catalysts to design targeted modifications .
Q. What experimental designs can address discrepancies in reported crystal structures of hydroiodide salts?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve structural ambiguities by comparing data with known hydroiodide hydrates (e.g., dabcoHI hydrate, COD entry 4500533) .
- Thermogravimetric Analysis (TGA): Confirm hydration states, as water content can alter lattice parameters .
- Powder XRD: Compare experimental patterns with simulated data from SCXRD to validate bulk crystallinity .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the compound’s stability under ambient conditions?
Methodological Answer:
- Controlled Replication: Repeat stability assays (e.g., TGA, FTIR) under standardized humidity/temperature .
- Accelerated Degradation Studies: Expose samples to elevated temperatures (40–60°C) and monitor iodine loss via inductively coupled plasma mass spectrometry (ICP-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
